



Application Notes and Protocols: Zebrafish Embryo Toxicity Assay for Antifungal Agent 77

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Compound of Interest		
Compound Name:	Antifungal agent 77	
Cat. No.:	B12372746	Get Quote

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Introduction

The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for developmental toxicity and teratogenicity screening of novel compounds.[1][2] Its genetic and physiological homology to mammals, rapid external development, and optical transparency make it an ideal system for high-throughput screening.[1][3] This document provides a detailed protocol for assessing the toxicity of a novel compound, "Antifungal agent 77," using the zebrafish embryo toxicity assay. The assay evaluates key toxicological endpoints, including mortality, developmental abnormalities, hatching rates, and cardiotoxicity.

Principle of the Assay

Zebrafish embryos are exposed to a range of concentrations of "**Antifungal agent 77**" from early development (post-fertilization) for a defined period.[4] Throughout the exposure, embryos are systematically observed for lethal and sublethal toxicological endpoints. Quantitative data is collected and analyzed to determine key toxicity metrics such as the lethal concentration 50 (LC50), the concentration at which 50% of the embryos die, and the no-observed-adverse-effect-level (NOAEL).[4]

Key Toxicological Endpoints

The following endpoints are critical for evaluating the toxicity of **Antifungal agent 77**:



- Mortality: Coagulation of the embryo or absence of a heartbeat.[1]
- Developmental Malformations (Teratogenicity):
 - Pericardial edema (fluid accumulation around the heart).[3]
 - Yolk sac edema (fluid accumulation in the yolk sac).[5]
 - Body axis curvature (scoliosis or lordosis).[3]
 - Craniofacial abnormalities.
 - Somite defects.[1]
 - Tail malformations.[5]
- Hatching Rate: Delayed or failed hatching from the chorion.
- Cardiotoxicity: Irregular heartbeat or reduced heart rate.[6]
- Growth Retardation: Reduced body length compared to controls.[3]

Data Presentation

The quantitative data generated from the zebrafish embryo toxicity assay for **Antifungal agent 77** is summarized in the tables below for clear comparison.

Table 1: Mortality Rate of Zebrafish Embryos Exposed to Antifungal Agent 77



Concentration (µM)	Number of Embryos	Number of Dead Embryos (96 hpf)	Mortality Rate (%)
Control (0.1% DMSO)	60	2	3.3
1	60	4	6.7
5	60	15	25.0
10	60	32	53.3
25	60	58	96.7
50	60	60	100.0

Table 2: Developmental Malformations in Zebrafish Embryos Exposed to **Antifungal Agent 77** (at 96 hours post-fertilization)

Concentration (µM)	Pericardial Edema (%)	Yolk Sac Edema (%)	Body Axis Curvature (%)
Control (0.1% DMSO)	1.7	3.3	0.0
1	5.0	6.7	1.7
5	20.0	25.0	8.3
10	45.0	53.3	21.7
25	81.7	88.3	45.0
50	N/A (100% mortality)	N/A	N/A

Table 3: Hatching Rate and Cardiotoxicity in Zebrafish Embryos Exposed to **Antifungal Agent**77



Concentration (µM)	Hatching Rate at 72 hpf (%)	Average Heart Rate at 48 hpf (beats/min)
Control (0.1% DMSO)	95.0	145 ± 5
1	90.0	142 ± 6
5	75.0	125 ± 8
10	40.0	105 ± 10
25	5.0	80 ± 12
50	0.0	N/A (100% mortality)

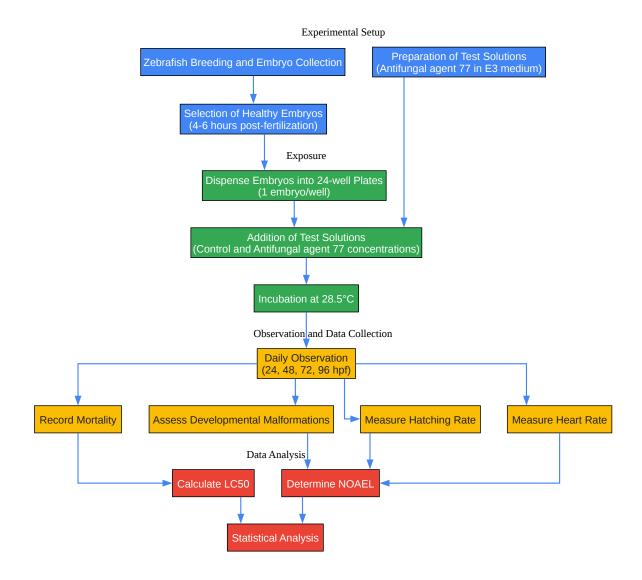
Experimental Protocols Materials and Reagents

- Wild-type zebrafish (Danio rerio) embryos
- Antifungal agent 77 stock solution (in DMSO)
- Embryo medium (E3 medium)
- Dimethyl sulfoxide (DMSO, vehicle control)
- 24-well plates[5]
- Stereomicroscope
- Incubator set to 28.5°C[4]
- Micropipettes

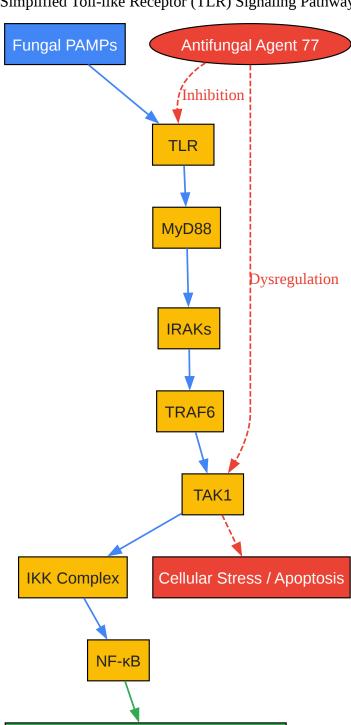
Experimental Workflow

The experimental workflow for the zebrafish embryo toxicity assay is outlined below.









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